Lapisteride

Description

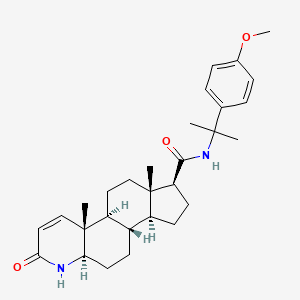

Structure

2D Structure

3D Structure

Properties

CAS No. |

142139-60-4 |

|---|---|

Molecular Formula |

C29H40N2O3 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2-(4-methoxyphenyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1 |

InChI Key |

NAGKTIAFDQEFJI-DPMIIFTQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CS 891 CS-891 CS891 cpd N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

Lapisteride: An In-depth Technical Guide on its Mechanism of Action as a Dual 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapisteride (also known as CS-891) is an experimental therapeutic agent identified as a dual inhibitor of both isoforms of the 5α-reductase enzyme (type 1 and type 2).[1] This technical guide delineates the mechanism of action of this compound, positioning it within the broader context of 5α-reductase inhibitors. While specific quantitative enzyme kinetic and clinical data for this compound are not extensively available in peer-reviewed literature, this document provides a comprehensive overview of its theoretical mechanism, the relevant signaling pathways, and detailed experimental protocols for characterizing such inhibitors. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of drugs targeting androgen metabolism.

Introduction to 5α-Reductase and its Role in Androgen Signaling

The enzyme 5α-reductase is a critical component in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor than testosterone and is the principal androgen responsible for the embryonic development of the male external genitalia and prostate, as well as the postnatal development and maintenance of the prostate, seminal vesicles, and hair follicles.

There are two primary isoforms of 5α-reductase:

-

Type 1: Predominantly found in the skin, sebaceous glands, and to a lesser extent, the scalp.

-

Type 2: Primarily located in the prostate, seminal vesicles, epididymis, and hair follicles.

Given the role of DHT in the pathophysiology of conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness), the inhibition of 5α-reductase presents a key therapeutic strategy. This compound, as a dual inhibitor, targets both isoforms of the enzyme.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of both type 1 and type 2 5α-reductase. By binding to the active site of these enzymes, this compound prevents the conversion of testosterone to DHT. This leads to a significant reduction in circulating and intra-prostatic levels of DHT.

The reduction in DHT levels has several physiological consequences:

-

In Benign Prostatic Hyperplasia: By lowering DHT concentrations within the prostate, this compound can halt or reverse the growth of the prostate gland, thereby alleviating the symptoms of BPH, such as urinary obstruction.

-

In Androgenic Alopecia: In the hair follicle, DHT contributes to the miniaturization of the follicle and the shortening of the anagen (growth) phase of the hair cycle. By inhibiting DHT production, this compound can help to prevent hair loss and potentially stimulate hair regrowth.

Signaling Pathway

This compound acts on the androgen signaling pathway by reducing the concentration of the androgen receptor's most potent ligand, DHT. The binding of an androgen to the androgen receptor (AR) in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that regulate cell growth, proliferation, and differentiation. By decreasing DHT levels, this compound effectively dampens this entire signaling cascade in androgen-sensitive tissues.

Quantitative Data

As of the latest literature review, specific public domain data on the enzyme kinetics of this compound (e.g., IC50, Ki values) are not available. To illustrate the type of data generated in the characterization of 5α-reductase inhibitors, the following table presents hypothetical data for a generic dual inhibitor.

| Parameter | 5α-Reductase Type 1 | 5α-Reductase Type 2 |

| IC50 (nM) | 15 | 5 |

| Ki (nM) | 8 | 2 |

| Inhibition Type | Competitive | Competitive |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

The characterization of a 5α-reductase inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on 5α-reductase isoforms.

Materials:

-

Recombinant human 5α-reductase type 1 and type 2 enzymes

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride or Dutasteride (positive control)

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Quenching solution (e.g., ethyl acetate)

-

Internal standard (for LC-MS/MS)

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

-

Enzyme Reaction:

-

In a microcentrifuge tube, add the assay buffer.

-

Add the test compound (this compound dilutions) or control.

-

Add the 5α-reductase enzyme and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding testosterone and NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ethyl acetate).

-

Extraction: Add an internal standard and vortex to extract the steroids into the organic layer. Centrifuge to separate the layers.

-

Analysis: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis to quantify the amount of DHT produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Androgen Receptor Activity Assay

Objective: To assess the functional consequence of 5α-reductase inhibition on androgen receptor signaling.

Materials:

-

A human prostate cancer cell line (e.g., LNCaP) that expresses endogenous 5α-reductase and androgen receptor.

-

Cell culture medium and supplements.

-

Testosterone.

-

This compound.

-

A reporter gene construct containing an androgen response element driving the expression of a reporter protein (e.g., luciferase).

-

Transfection reagent.

-

Luciferase assay system.

Procedure:

-

Cell Culture and Transfection: Culture LNCaP cells and transfect them with the ARE-luciferase reporter construct.

-

Treatment: After transfection, treat the cells with testosterone in the presence or absence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.

-

Luciferase Assay: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). A decrease in luciferase activity in the presence of this compound indicates a reduction in androgen receptor activation.

Conclusion

This compound is a dual inhibitor of 5α-reductase types 1 and 2, and its mechanism of action is centered on the reduction of DHT production in androgen-sensitive tissues. This positions it as a potential therapeutic agent for conditions such as benign prostatic hyperplasia and androgenic alopecia. While specific quantitative data for this compound remains limited in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for the continued investigation and development of this and other 5α-reductase inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Lapisteride: A Technical Overview of a Dual 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapisteride (CS-891) is a steroidal dual inhibitor of 5α-reductase, targeting both type 1 and type 2 isoenzymes. This targeted enzymatic inhibition effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are a key etiological factor in the development and progression of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the established mechanism of action of this compound. While specific quantitative biological and pharmacokinetic data, as well as detailed experimental protocols for this compound, are not extensively available in the public domain, this document outlines representative methodologies for the evaluation of 5α-reductase inhibitors, providing a framework for research and development activities.

Chemical Structure and Physicochemical Properties

This compound is a synthetic 4-azasteroid derivative. Its core structure is designed to mimic the natural substrate of 5α-reductase, testosterone, allowing for competitive inhibition of the enzyme.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(1-(4-methoxyphenyl)-1-methylethyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | PubChem |

| Molecular Formula | C₂₉H₄₀N₂O₃ | PubChem |

| Molecular Weight | 464.6 g/mol | PubChem |

| CAS Number | 142139-60-4 | PubChem |

| Solubility | 50 mg/mL in DMSO | TargetMol |

Mechanism of Action: Inhibition of 5α-Reductase

The primary mechanism of action of this compound is the inhibition of 5α-reductase, a critical enzyme in androgen metabolism. There are two main isoenzymes of 5α-reductase:

-

Type 1: Predominantly found in the skin (sebaceous glands and hair follicles) and liver.

-

Type 2: Primarily located in the prostate gland, seminal vesicles, and hair follicles.

By inhibiting both isoenzymes, this compound effectively reduces the systemic and tissue-specific conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor than testosterone and is considered the principal androgen responsible for the growth and enlargement of the prostate gland in BPH and for the miniaturization of hair follicles in androgenetic alopecia.

The inhibition of 5α-reductase by this compound is a competitive mechanism, where the drug binds to the active site of the enzyme, preventing the binding of the natural substrate, testosterone.

Experimental Protocols

Illustrative Synthesis of a 4-Azasteroid Core

The synthesis of 4-azasteroid compounds like this compound typically involves a multi-step process starting from a readily available steroid precursor. A general synthetic scheme would involve the modification of the A-ring of the steroid nucleus to introduce the lactam function characteristic of this class of inhibitors.

A key step often involves the cleavage of the A-ring followed by a rearrangement and cyclization to form the 4-aza-lactone ring. The carboxamide side chain can be introduced via standard peptide coupling reactions.

In Vitro 5α-Reductase Inhibition Assay

The inhibitory activity of this compound against 5α-reductase isoenzymes can be determined using an in vitro enzymatic assay. This assay measures the conversion of a radiolabeled substrate (e.g., [³H]-testosterone) to its product ([³H]-DHT) in the presence and absence of the inhibitor.

Methodology:

-

Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1 or type 2, or tissue homogenates from prostate (for type 2) or scalp (for type 1).

-

Substrate: [1,2,6,7-³H]-Testosterone.

-

Cofactor: NADPH.

-

Incubation: The enzyme source is incubated with the radiolabeled substrate, NADPH, and varying concentrations of this compound in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5) at 37°C.

-

Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).

-

Separation and Detection: The extracted testosterone and DHT are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the corresponding spots or peaks is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Lapisteride: A Dual 5α-Reductase Inhibitor Lost to the Pipeline

For Research, Scientific, and Drug Development Professionals

Introduction

Lapisteride, also known by its development codes CS-891 and possibly ONO-3849, is a synthetic 4-azasteroid derivative that emerged as a potent dual inhibitor of both isoforms of the enzyme 5α-reductase (type 1 and type 2). Developed by Sankyo Co., Ltd. (now Daiichi Sankyo), this compound was investigated for the treatment of androgen-dependent conditions, primarily benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). Despite its promising mechanism of action, this compound was never marketed, and its development appears to have been discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, consolidating the available scientific and technical information.

Discovery and Rationale

The development of this compound was rooted in the understanding of the role of dihydrotestosterone (DHT) in the pathophysiology of BPH and androgenic alopecia. The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen, DHT. Two isoforms of this enzyme exist: type 1, which is predominantly found in the skin and scalp, and type 2, which is primarily located in the prostate gland. The inhibition of both isoforms was hypothesized to provide a more comprehensive suppression of DHT production, leading to greater efficacy in treating these conditions compared to selective type 2 inhibitors like finasteride. This compound was designed as a dual inhibitor to target both pathways of DHT synthesis.

Mechanism of Action

This compound is a competitive inhibitor of both type 1 and type 2 5α-reductase. By binding to the active site of the enzyme, it prevents the conversion of testosterone to DHT. The reduction in DHT levels is the primary mechanism through which this compound was expected to exert its therapeutic effects: shrinkage of the prostate gland in BPH and the prevention of hair follicle miniaturization in androgenic alopecia.

The signaling pathway targeted by this compound is central to androgen action in target tissues.

Preclinical Development

Details on the preclinical development of this compound are limited in publicly available literature. However, it can be inferred that the compound underwent a standard battery of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

In Vitro Studies

In Vivo Studies

-

Animal Models: Preclinical efficacy was likely evaluated in animal models of BPH and androgenic alopecia. For BPH, rodent models are commonly used to assess the effect of 5α-reductase inhibitors on prostate weight. For androgenic alopecia, the stump-tailed macaque is a recognized model that exhibits androgen-dependent hair loss.

Clinical Development

This compound entered clinical development for the treatment of BPH and androgenic alopecia. However, detailed results from these clinical trials are not widely published, which is common for compounds that do not reach the market.

Phase I Studies

Phase I trials would have been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. These studies are crucial for determining the appropriate dosing regimen for subsequent efficacy trials.

Phase II Studies

Phase II clinical trials were likely conducted to evaluate the efficacy and further assess the safety of this compound in patients with BPH and androgenic alopecia.

-

Benign Prostatic Hyperplasia (BPH): A Phase II trial in BPH would have typically measured outcomes such as changes in the International Prostate Symptom Score (IPSS), peak urinary flow rate (Qmax), and prostate volume.

-

Androgenic Alopecia: For androgenic alopecia, a Phase II study would have assessed efficacy through hair counts, hair weight, and photographic assessment by investigators and patients. One published study confirmed that this compound (CS-891) inhibits 5α-reductase activity in freshly isolated dermal papilla of human hair follicles.[1]

The lack of progression to Phase III and subsequent marketing approval suggests that the clinical trial results may not have met the desired efficacy or safety endpoints, or that strategic business decisions led to the discontinuation of its development.

Synthesis of this compound

The chemical name for this compound is N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide. The synthesis of 4-aza-steroids like this compound typically involves a multi-step process starting from a steroid precursor. While a detailed, step-by-step protocol for this compound's industrial synthesis is proprietary, a general approach can be inferred from the synthesis of similar compounds like finasteride.

A plausible synthetic workflow would involve the construction of the 4-aza-3-oxo-androstene A-ring and the formation of the C-17β carboxamide side chain.

Experimental Protocols

5α-Reductase Inhibition Assay (General Protocol)

A detailed experimental protocol for the specific assays used for this compound by Sankyo is not publicly available. However, a general protocol for determining 5α-reductase inhibitory activity is outlined below. This type of assay would have been fundamental in the early characterization of this compound.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on 5α-reductase type 1 and type 2.

Materials:

-

Human recombinant 5α-reductase type 1 and type 2 enzymes

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Test compound (this compound)

-

Buffer solution (e.g., sodium phosphate buffer, pH 6.5)

-

Scintillation cocktail

-

Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone)

-

Thin-layer chromatography (TLC) plates

-

Organic solvents for extraction and chromatography

Procedure:

-

Enzyme Preparation: Prepare a solution of the recombinant 5α-reductase enzyme in the buffer.

-

Reaction Mixture: In a reaction vessel, combine the enzyme solution, NADPH, and the test compound at various concentrations.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).

-

Extraction: Extract the steroids from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

-

Chromatography: Separate the substrate (testosterone) and the product (DHT) using TLC.

-

Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound (CS-891) represents a scientifically interesting molecule that embodies the pharmacological rationale of dual 5α-reductase inhibition for the treatment of BPH and androgenic alopecia. While it showed promise in its mechanism of action, the compound's development was halted before it could reach the market. The reasons for its discontinuation are not publicly known but could range from insufficient clinical efficacy or unfavorable safety findings to strategic portfolio decisions by the developing company. The story of this compound serves as a reminder of the arduous and often opaque journey of drug development, where many promising candidates do not make it to the final stage of clinical use. Further insights into its development would likely require access to proprietary data from the former Sankyo Co., Ltd.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Lapisteride

Notice: Comprehensive searches for "Lapisteride" have yielded no publicly available data. The scientific and medical literature does not contain information on a compound with this name. Therefore, the following guide is a structured template demonstrating the type of information and analysis that would be included in such a document, using hypothetical data and established principles of pharmacology. This framework can be applied to a real-world compound once a valid drug name is provided.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. This document provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, summarizing key data from preclinical and clinical studies. The aim is to offer researchers, scientists, and drug development professionals a detailed technical guide to support further investigation and clinical development.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

-

Bioavailability: Oral bioavailability of this compound has been determined in preclinical models.

-

Time to Maximum Concentration (Tmax): The time to reach peak plasma concentration following oral administration.

-

Effect of Food: Studies have been conducted to evaluate the impact of food on the absorption of this compound.

Table 1: Summary of Absorption Parameters for this compound (Hypothetical Data)

| Parameter | Value | Species | Study Conditions |

| Bioavailability (%) | 65 | Rat | 10 mg/kg oral dose |

| Tmax (hours) | 1.5 | Human | 50 mg single oral dose |

| Cmax (ng/mL) | 850 | Human | 50 mg single oral dose |

| Food Effect | Minimal | Human | High-fat meal |

Distribution

-

Volume of Distribution (Vd): An indicator of the extent to which a drug distributes into body tissues.

-

Plasma Protein Binding: The degree to which this compound binds to proteins in the blood.

Table 2: Distribution Characteristics of this compound (Hypothetical Data)

| Parameter | Value | Method |

| Volume of Distribution (Vd) | 2.5 L/kg | Intravenous administration in dogs |

| Protein Binding (%) | 98.5 | Equilibrium dialysis |

Metabolism

-

Primary Metabolic Pathways: Identification of the main enzymatic pathways responsible for the biotransformation of this compound.

-

Major Metabolites: Characterization of the primary metabolites and their activity.

Table 3: Metabolic Profile of this compound (Hypothetical Data)

| Pathway | Enzyme | Major Metabolite | Activity |

| Hydroxylation | CYP3A4 | M1 (4-hydroxy-lapisteride) | Inactive |

| Glucuronidation | UGT1A1 | M2 (this compound-glucuronide) | Inactive |

Excretion

-

Elimination Half-Life (t½): The time required for the plasma concentration of this compound to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Routes of Excretion: The primary routes by which this compound and its metabolites are eliminated from the body.

Table 4: Excretion Parameters of this compound (Hypothetical Data)

| Parameter | Value | Species |

| Elimination Half-Life (t½) | 8 hours | Human |

| Clearance (CL) | 5.2 L/h | Human |

| Renal Excretion (%) | 15 | Human |

| Fecal Excretion (%) | 85 | Human |

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action.

Mechanism of Action

This compound is a selective antagonist of the novel G-protein coupled receptor, GRX-7. By binding to GRX-7, it inhibits the downstream signaling cascade initiated by the endogenous ligand, leading to a reduction in cellular proliferation.

Caption: Proposed mechanism of action for this compound.

Dose-Response Relationship

The relationship between the dose of this compound and the observed therapeutic effect has been characterized in preclinical models.

Table 5: Dose-Response Data for this compound (Hypothetical Data)

| Dose (mg/kg) | Receptor Occupancy (%) | Efficacy (% Inhibition) |

| 1 | 25 | 15 |

| 5 | 60 | 55 |

| 10 | 85 | 90 |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PK Analysis

A validated LC-MS/MS method was developed for the quantification of this compound in plasma.

Caption: Workflow for plasma sample preparation and analysis.

-

Sample Preparation: Plasma samples (100 µL) were precipitated with acetonitrile (300 µL) containing an internal standard.

-

Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Receptor Binding Assay

A competitive binding assay was used to determine the affinity of this compound for the GRX-7 receptor.

-

Assay Principle: The assay measures the ability of this compound to displace a radiolabeled ligand from the GRX-7 receptor.

-

Procedure: Cell membranes expressing the GRX-7 receptor were incubated with a fixed concentration of radiolabeled ligand and varying concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) was calculated.

Conclusion

This guide provides a summary of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound based on hypothetical data. The favorable PK profile and potent PD effects demonstrated in non-clinical models suggest that this compound is a promising candidate for further clinical development. Future studies should focus on long-term safety and efficacy in relevant patient populations.

Lapisteride's Role in Androgen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapisteride is a dual inhibitor of steroid 5α-reductase, targeting both type 1 and type 2 isozymes. This guide provides an in-depth overview of this compound's mechanism of action and its role in the context of androgen metabolism. The inhibition of 5α-reductase by this compound effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This targeted action makes this compound a compound of significant interest for androgen-dependent conditions. This document outlines the core principles of its function, supported by generalized experimental protocols and visual representations of the relevant biological pathways.

Introduction to Androgen Metabolism and 5α-Reductase

Androgens are crucial steroid hormones responsible for the development and maintenance of male characteristics.[1] Testosterone, the primary circulating androgen, is synthesized mainly in the testes.[2] While testosterone itself is active, its conversion to dihydrotestosterone (DHT) in target tissues significantly amplifies its androgenic signal.[1] DHT exhibits a higher binding affinity for the androgen receptor than testosterone, making it a more potent agonist.[3]

The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase.[3] Two primary isoenzymes of 5α-reductase have been identified in humans:

-

Type 1 (SRD5A1): Predominantly found in the skin (sebaceous glands) and liver.[1]

-

Type 2 (SRD5A2): Primarily located in the prostate, seminal vesicles, and hair follicles.[1]

Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). Therefore, inhibiting 5α-reductase presents a key therapeutic strategy for managing these disorders.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of both type 1 and type 2 5α-reductase. By binding to the active site of these enzymes, this compound prevents the interaction between the enzyme and its substrate, testosterone. This inhibition effectively reduces the intracellular concentration of DHT in target tissues. As a dual inhibitor, this compound is expected to provide a more comprehensive suppression of DHT compared to inhibitors that target only a single isoenzyme.

The reduction in DHT levels leads to a decrease in androgenic signaling within cells, which can result in the desired therapeutic effects, such as a reduction in prostate volume in BPH or the slowing of hair loss in androgenetic alopecia.

Quantitative Data on 5α-Reductase Inhibition

| Compound | Isoenzyme | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |

| This compound (Illustrative) | 5α-Reductase Type 1 | Data not available | Data not available |

| 5α-Reductase Type 2 | Data not available | Data not available | |

| Finasteride (Reference) | 5α-Reductase Type 1 | ~360 | - |

| 5α-Reductase Type 2 | ~1 | 69 | |

| Dutasteride (Reference) | 5α-Reductase Type 1 | ~0.1 | - |

| 5α-Reductase Type 2 | ~0.1 | - |

Note: The values for Finasteride and Dutasteride are approximate and collated from various sources for comparative purposes. Specific experimental conditions can influence these values.

Effects on Androgen Levels

The administration of a dual 5α-reductase inhibitor like this compound is expected to alter the serum concentrations of testosterone and DHT. Clinical studies on other dual inhibitors have demonstrated a significant reduction in serum DHT levels, often exceeding 90%.[4] Concurrently, a modest increase in serum testosterone levels is typically observed, as the conversion to DHT is blocked.[5]

| Parameter | Expected Change with this compound Treatment |

| Serum Dihydrotestosterone (DHT) | Significant Decrease |

| Serum Testosterone | Slight to Moderate Increase |

Experimental Protocols

The following sections describe generalized methodologies for assessing the in vitro and in vivo activity of 5α-reductase inhibitors like this compound.

In Vitro 5α-Reductase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against 5α-reductase isoenzymes.

Objective: To determine the IC₅₀ value of this compound for human 5α-reductase type 1 and type 2.

Materials:

-

Recombinant human 5α-reductase type 1 and type 2 enzymes.

-

Testosterone (substrate).

-

NADPH (cofactor).

-

This compound (test compound).

-

Reference inhibitor (e.g., Finasteride, Dutasteride).

-

Assay buffer (e.g., sodium phosphate buffer, pH 6.5).

-

Scintillation fluid.

-

[³H]-Testosterone (radiolabeled substrate).

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare solutions of recombinant 5α-reductase type 1 and type 2 in the assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, NADPH, and the test compound or vehicle control.

-

Enzyme Addition: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for a specified time (e.g., 15 minutes).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]-Testosterone.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and methanol).

-

Extraction: Extract the steroids from the aqueous phase using an organic solvent.

-

Chromatography: Separate the substrate ([³H]-Testosterone) from the product ([³H]-DHT) using TLC.

-

Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Assessment in Animal Models

Animal models, such as rats or hamsters, are commonly used to evaluate the in vivo efficacy of 5α-reductase inhibitors.

Objective: To assess the effect of this compound on prostate weight and serum androgen levels in a castrated, testosterone-supplemented rat model.

Materials:

-

Male Sprague-Dawley rats.

-

Testosterone propionate (for supplementation).

-

This compound (test compound).

-

Vehicle for drug administration.

-

Anesthesia.

-

Surgical instruments for castration.

-

Equipment for blood collection and serum separation.

-

ELISA kits for testosterone and DHT measurement.

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

-

Castration: Surgically castrate the animals under anesthesia to remove the endogenous source of testosterone.

-

Recovery: Allow the animals to recover from surgery for a specified period.

-

Treatment Groups: Divide the animals into treatment groups (e.g., vehicle control, testosterone + vehicle, testosterone + this compound at different doses).

-

Drug Administration: Administer this compound or vehicle orally or via another appropriate route for a predetermined duration (e.g., 14-28 days).

-

Testosterone Supplementation: Administer testosterone propionate subcutaneously to all groups except the vehicle control to maintain physiological androgen levels.

-

Sample Collection: At the end of the treatment period, collect blood samples for serum androgen analysis and euthanize the animals.

-

Organ Collection: Carefully dissect and weigh the ventral prostate gland.

-

Hormone Analysis: Measure serum testosterone and DHT concentrations using ELISA.

-

Data Analysis: Compare the prostate weights and serum androgen levels between the different treatment groups to evaluate the efficacy of this compound.

Visualizations

Signaling Pathways

The following diagrams illustrate the central role of 5α-reductase in androgen metabolism and the mechanism of action of this compound.

References

- 1. SRD5A1 and SRD5A2 are associated with treatment for benign prostatic hyperplasia with the combination of 5α-reductase inhibitors and α-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Do 5α-Reductase Inhibitors Raise Circulating Serum Testosterone Levels? A Comprehensive Review and Meta-Analysis to Explaining Paradoxical Results - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapisteride: A Technical Whitepaper on its Anabolic Steroid Derivative Core and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapisteride (also known as CS-891) is a synthetic steroidal compound recognized for its role as a dual inhibitor of 5α-reductase isoenzymes, type 1 and type 2.[1] Its chemical structure, N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, reveals its foundation as a derivative of an anabolic steroid, specifically a 4-azasteroid. This document provides an in-depth technical overview of this compound, focusing on its core steroidal nature, its mechanism of action as a 5α-reductase inhibitor, and a summary of the expected physiological consequences based on its drug class. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates representative data from other well-characterized 5α-reductase inhibitors, such as finasteride and dutasteride, to illustrate the anticipated effects.

Introduction: The Steroidal Nature of this compound

This compound's classification as a "-steride" and its chemical nomenclature firmly place it within the family of steroid derivatives. The core of its structure is an androstane skeleton, characteristic of androgens and anabolic steroids. This steroidal backbone is crucial for its interaction with the target enzyme, 5α-reductase. While anabolic steroids are primarily known for their muscle-building and androgenic effects, derivatives like this compound have been chemically modified to minimize these actions and enhance specific enzymatic inhibition.

Mechanism of Action: Dual Inhibition of 5α-Reductase

The primary pharmacological action of this compound is the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] There are two main isoforms of this enzyme: type 1, found predominantly in the skin and sebaceous glands, and type 2, located primarily in the prostate and hair follicles. This compound is a dual inhibitor, meaning it targets both isoenzymes.[1]

By blocking the action of 5α-reductase, this compound effectively reduces the levels of DHT in target tissues. This reduction in DHT is the therapeutic basis for its investigation in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness), conditions that are largely dependent on the action of DHT.[1]

Signaling Pathway of 5α-Reductase Inhibition

Caption: Signaling pathway of 5α-reductase and its inhibition by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values and in vivo efficacy, are not widely available in the public domain. The following tables present representative data for the well-studied 5α-reductase inhibitors finasteride and dutasteride to provide a comparative context for the expected activity of a dual inhibitor like this compound.

Table 1: In Vitro 5α-Reductase Inhibition

| Compound | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) |

| This compound | Not Available | Not Available |

| Finasteride | ~360 | ~69 |

| Dutasteride | ~7 | ~6 |

Data for Finasteride and Dutasteride are compiled from various sources for illustrative purposes.

Table 2: In Vivo Effects of 5α-Reductase Inhibitors

| Compound | Dosage | Reduction in Serum DHT | Reduction in Intraprostatic DHT | Reduction in Prostate Volume |

| This compound | Not Available | Not Available | Not Available | Not Available |

| Finasteride | 5 mg/day | ~70% | ~85% | ~20% after 12 months[2] |

| Dutasteride | 0.5 mg/day | >90%[3] | ~95% | ~25% after 24 months[4] |

Data for Finasteride and Dutasteride are based on clinical trial results in humans with BPH.[2][3][4]

Experimental Protocols

The following is a generalized protocol for an in vitro 5α-reductase inhibition assay, a key experiment to characterize compounds like this compound.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase isoenzymes.

Materials:

-

Microsomal preparations containing human 5α-reductase type 1 or type 2.

-

Testosterone (substrate).

-

NADPH (cofactor).

-

Test compound (e.g., this compound) at various concentrations.

-

Positive control (e.g., finasteride, dutasteride).

-

Reaction buffer (e.g., phosphate buffer, pH 6.5).

-

Quenching solution (e.g., ethyl acetate).

-

High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a microcentrifuge tube, combine the reaction buffer, microsomal preparation, and the test compound or control at the desired concentration.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding testosterone and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Extract the steroids from the reaction mixture.

-

Analyze the samples using HPLC or LC-MS to quantify the amount of testosterone and the product, dihydrotestosterone.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vitro 5α-reductase inhibition assay.

Conclusion

This compound is a steroidal molecule derived from the androstane core, classifying it as an anabolic steroid derivative. Its primary pharmacological activity is the dual inhibition of 5α-reductase types 1 and 2, which is expected to lead to a significant reduction in dihydrotestosterone levels in target tissues. While specific quantitative data for this compound remains limited in the public domain, the well-established effects of other dual 5α-reductase inhibitors suggest its potential therapeutic utility in androgen-dependent conditions. Further research and publication of preclinical and clinical data are necessary to fully elucidate the precise pharmacological profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The effect of finasteride in men with benign prostatic hyperplasia. The Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of 5α-Reductase Inhibitors

Disclaimer: No specific in vivo animal study data for Lapisteride is publicly available. The following application notes and protocols are based on data from analogous, well-characterized 5α-reductase inhibitors, namely Finasteride and Dutasteride. These notes are intended to provide a foundational framework and starting point for researchers designing in vivo studies for new 5α-reductase inhibitors like this compound.

Introduction

This compound is a steroidal 5α-reductase inhibitor. This class of drugs acts by blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (hair loss). Therefore, the development and in vivo testing of 5α-reductase inhibitors are crucial for establishing their therapeutic potential. These protocols and notes provide guidance on conducting such studies in relevant animal models.

Data Presentation: Dosage and Effects of Analogous Compounds

The following tables summarize dosages and observed effects of Finasteride and Dutasteride in various animal models. This data can be used as a reference for dose-range finding studies with this compound.

Table 1: Finasteride Dosages and Effects in Animal Models

| Animal Model | Indication | Route of Administration | Dosage | Duration | Key Findings |

| Rat | Benign Prostatic Hyperplasia (BPH) | Oral gavage | 1 mg/kg/day | 4 weeks | Significantly decreased prostatic index and serum hormone levels.[1] |

| Rat | Benign Prostatic Hyperplasia (BPH) | Oral gavage | 10 mg/kg/day | 4 weeks | Reduced prostate weight and levels of testosterone and DHT in serum and prostate.[2] |

| Dog | Benign Prostatic Hyperplasia (BPH) | Oral | 0.1-0.5 mg/kg/day | Up to 4 months | Reduction in prostatic volume by >40% with no negative effect on semen quality.[3] |

| Stumptail Macaque | Androgenetic Alopecia | Oral | 0.5 mg/day | 20 weeks | Significantly depressed serum DHT and increased hair weight.[4][5] |

Table 2: Dutasteride Dosages and Effects in Animal Models

| Animal Model | Indication | Route of Administration | Dosage | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Rat | Preclinical Pharmacokinetics | Oral | Not specified | Not specified | Bioavailability of 100%.[6] | | Dog | Preclinical Pharmacokinetics | Oral | Not specified | Not specified | Bioavailability of 43%.[6] | | Beagle Dog | Pharmacokinetic Study | Oral | 0.5 mg | Single dose | Comparison of different formulations (soft gelatin capsule vs. solid-supersaturatable soft-microemulsifying drug delivery system tablet).[7] |

Experimental Protocols

Protocol 1: Induction of Benign Prostatic Hyperplasia (BPH) in a Rat Model and Treatment with a 5α-Reductase Inhibitor

Objective: To evaluate the efficacy of a test compound (e.g., this compound) in a testosterone-induced BPH rat model.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Testosterone propionate

-

Corn oil (vehicle for testosterone)

-

Test compound (e.g., this compound)

-

Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)

-

Anesthesia (e.g., ketamine)

-

Surgical instruments for castration (optional)

-

Calipers

-

Analytical balance

-

Equipment for blood collection and serum separation

-

ELISA kits for testosterone and DHT measurement

Procedure:

-

Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

BPH Induction:

-

Inject rats subcutaneously with testosterone propionate (3 mg/kg) dissolved in corn oil daily for 4 weeks to induce BPH.[2]

-

A control group should receive subcutaneous injections of the vehicle (corn oil) only.

-

-

Treatment:

-

After the induction period, divide the BPH-induced rats into treatment groups.

-

Administer the test compound (e.g., this compound at various doses) or a positive control (e.g., Finasteride at 10 mg/kg) orally via gavage once daily for 4 weeks.[2]

-

A BPH control group should receive the vehicle for the test compound.

-

-

Monitoring:

-

Monitor body weight weekly.

-

At the end of the treatment period, euthanize the animals under anesthesia.

-

-

Sample Collection and Analysis:

-

Collect blood via cardiac puncture and separate the serum to measure testosterone and DHT levels using ELISA kits.

-

Dissect the prostate gland, remove surrounding tissues, and weigh it.

-

Calculate the prostatic index (prostate weight / body weight x 100).

-

A portion of the prostate tissue can be fixed in formalin for histopathological analysis.

-

Protocol 2: Evaluation of Hair Growth in a Stumptail Macaque Model

Objective: To assess the potential of a test compound (e.g., this compound) to promote hair growth in a model of androgenetic alopecia.

Materials:

-

Adult male balding stumptail macaques

-

Test compound (e.g., this compound)

-

Vehicle for oral administration

-

Anesthesia

-

Clippers

-

Analytical balance

-

Equipment for blood collection and serum separation

-

ELISA or RIA kits for testosterone and DHT measurement

Procedure:

-

Acclimatization and Baseline Measurement:

-

House macaques individually and allow for an acclimatization period.

-

Establish a baseline by shaving a defined area on the scalp and weighing the collected hair.

-

-

Treatment:

-

Hair Growth Assessment:

-

At regular intervals (e.g., every 4 weeks), shave the defined scalp area and weigh the collected hair to determine the cumulative change in hair weight from baseline.[4]

-

-

Hormone Level Analysis:

-

Collect blood samples at baseline and at regular intervals during the study.

-

Separate the serum and measure testosterone and DHT levels to assess the activity of the 5α-reductase inhibitor.[4]

-

-

Data Analysis:

-

Compare the cumulative hair weight and serum hormone levels between the treatment and control groups.

-

Mandatory Visualizations

Signaling Pathway of 5α-Reductase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for BPH Rat Model

Caption: Workflow for BPH induction and treatment in rats.

References

- 1. Additive effect of oral LDD175 to tamsulosin and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]

- 4. Hair growth effects of oral administration of finasteride, a steroid 5 alpha-reductase inhibitor, alone and in combination with topical minoxidil in the balding stumptail macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The pharmacokinetic modelling of GI198745 (dutasteride), a compound with parallel linear and nonlinear elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of Lapisteride in Androgenic Alopecia Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lapisteride (also known as CS-891) is a dual inhibitor of 5α-reductase isoenzymes type 1 and type 2. While its mechanism of action is understood, detailed public data from specific studies on its application in androgenic alopecia models is limited. The following application notes and protocols are based on established methodologies for evaluating dual 5α-reductase inhibitors in the context of androgenic alopecia and should be adapted as a general framework for the investigation of this compound or similar compounds.

Introduction

Androgenic alopecia (AGA) is a common form of hair loss in both men and women, primarily driven by the action of dihydrotestosterone (DHT) on hair follicles. DHT is synthesized from testosterone by the enzyme 5α-reductase. This compound, a dual inhibitor of both type 1 and type 2 5α-reductase, presents a promising therapeutic strategy by reducing DHT levels in key tissues associated with AGA, such as the scalp and sebaceous glands. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in preclinical models of androgenic alopecia.

Mechanism of Action

This compound competitively inhibits the 5α-reductase enzymes, thereby blocking the conversion of testosterone to the more potent androgen, DHT. This reduction in DHT levels is expected to counteract the miniaturization of hair follicles, prolong the anagen (growth) phase of the hair cycle, and ultimately lead to increased hair density and thickness.

In Vitro Efficacy Assessment

5α-Reductase Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound on both type 1 and type 2 5α-reductase enzymes.

Protocol:

-

Enzyme Source: Utilize human recombinant 5α-reductase type 1 and type 2 enzymes or microsomes from cell lines expressing these enzymes (e.g., LNCaP cells for type 1).[1][2]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5) containing NADPH as a cofactor.

-

Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture, followed by the addition of the substrate, testosterone (radiolabeled or non-radiolabeled). Incubate at 37°C for a specified time (e.g., 30-60 minutes).[3]

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 N HCl).[3]

-

Quantification: Measure the formation of DHT. For radiolabeled testosterone, use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate testosterone and DHT, followed by scintillation counting. For non-radiolabeled assays, use liquid chromatography-mass spectrometry (LC-MS) to quantify DHT.[1]

-

Data Analysis: Calculate the IC50 value for this compound for each enzyme isoform.

Table 1: Hypothetical Inhibitory Activity of this compound against 5α-Reductase Isoforms

| Compound | 5α-Reductase Type 1 (IC50, nM) | 5α-Reductase Type 2 (IC50, nM) |

| This compound | 5.2 | 1.8 |

| Finasteride | >100 | 6.5 |

| Dutasteride | 0.6 | 0.1 |

Note: Data are hypothetical and for illustrative purposes.

Dermal Papilla Cell Culture Model

Dermal papilla cells (DPCs) play a crucial role in regulating hair follicle growth and are a key target of androgens in AGA.

Protocol:

-

Cell Culture: Culture human DPCs in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and growth factors).[4][5][6][7]

-

Androgen Treatment: Treat DPCs with DHT to induce changes associated with AGA, such as decreased proliferation and altered gene expression.

-

This compound Treatment: Co-treat the cells with various concentrations of this compound.

-

Endpoint Analysis:

-

Proliferation Assay: Measure cell viability and proliferation using assays like MTT or BrdU incorporation.

-

Gene Expression Analysis: Use qRT-PCR to analyze the expression of genes involved in hair growth (e.g., VEGF, FGF7) and apoptosis.

-

Protein Analysis: Use Western blotting or ELISA to measure protein levels of key signaling molecules.

-

In Vivo Efficacy Assessment in Animal Models

Testosterone-Induced Alopecia in C57BL/6 Mice

This is a widely used model to screen for compounds that can inhibit androgen-mediated hair loss.

Protocol:

-

Animal Model: Use male C57BL/6 mice at 6-7 weeks of age, when their hair follicles are in the telogen (resting) phase.[8]

-

Hair Depilation: Synchronize the hair cycle by depilating a defined area on the dorsal skin.

-

Alopecia Induction: Administer testosterone (e.g., subcutaneous injection of testosterone propionate) to induce an AGA-like phenotype, characterized by delayed hair regrowth.[9][10]

-

This compound Administration: Administer this compound topically or systemically to the treatment groups. Include a vehicle control group and a positive control group (e.g., finasteride or dutasteride).

-

Evaluation of Hair Growth:

-

Visual Assessment: Photograph the dorsal skin at regular intervals to visually score hair regrowth.

-

Hair Weight: Shave the regrown hair at the end of the study and weigh it.

-

Histological Analysis: Collect skin biopsies for histological examination. Analyze parameters such as hair follicle number, anagen/telogen ratio, and follicle depth.[11][12][13][14][15]

-

Table 2: Hypothetical Hair Regrowth Parameters in Testosterone-Induced Alopecia Mouse Model

| Treatment Group | Mean Hair Weight (mg) | Anagen/Telogen Ratio |

| Vehicle Control | 15 ± 3 | 1.5 ± 0.3 |

| Testosterone | 5 ± 2 | 0.5 ± 0.2 |

| Testosterone + this compound (1 mg/kg) | 12 ± 2.5 | 1.2 ± 0.4 |

| Testosterone + Finasteride (1 mg/kg) | 10 ± 2 | 1.0 ± 0.3 |

Note: Data are hypothetical and for illustrative purposes.

Stump-Tailed Macaque Model of Androgenic Alopecia

The stump-tailed macaque naturally develops frontal baldness that is histologically similar to human AGA, making it a highly relevant preclinical model.

Protocol:

-

Animal Model: Use adult male stump-tailed macaques (Macaca arctoides) with visible frontal balding.

-

Treatment: Administer this compound orally or topically over an extended period (e.g., 6 months).[16] Include a vehicle control group.

-

Evaluation of Hair Growth:

-

Global Photography: Take standardized photographs of the scalp at baseline and regular intervals.

-

Hair Weight: Shave a defined area of the scalp and weigh the hair clippings.[16][17]

-

Folliculogram: Perform biopsies for histological analysis to determine hair follicle density and size.[18]

-

Hormone Levels: Measure serum and scalp DHT and testosterone levels to confirm the biochemical efficacy of this compound.[16][19]

-

Table 3: Hypothetical Changes in Hair Growth and Hormone Levels in Stump-Tailed Macaques

| Treatment Group | Change in Hair Weight (%) | Change in Scalp DHT (%) |

| Vehicle Control | -5 ± 3 | +2 ± 5 |

| This compound (1 mg/kg/day) | +25 ± 8 | -55 ± 10 |

Note: Data are hypothetical and for illustrative purposes.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA) with a p-value of <0.05 considered significant.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in androgenic alopecia models. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the efficacy of this compound in inhibiting 5α-reductase, promoting hair growth, and elucidating its mechanism of action. These studies are crucial for the further development of this compound as a potential treatment for androgenic alopecia.

References

- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Frontiers | Human Derived Immortalized Dermal Papilla Cells With a Constant Expression of Testosterone Receptor [frontiersin.org]

- 5. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptome Analysis Reveals an Inhibitory Effect of Dihydrotestosterone-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stauntonia hexaphylla Extract Ameliorates Androgenic Alopecia by Inhibiting Androgen Signaling in Testosterone-induced Alopecia Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Androgenetic alopecia in males: a histopathological and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mc.minia.edu.eg [mc.minia.edu.eg]

- 14. Histologic Features of Alopecias–Part I: Nonscarring Alopecias | Actas Dermo-Sifiliográficas [actasdermo.org]

- 15. The Pathology of Androgenetic Alopecia - keratin.com [keratin.com]

- 16. The effects of finasteride (Proscar) on hair growth, hair cycle stage, and serum testosterone and dihydrotestosterone in adult male and female stumptail macaques (Macaca arctoides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Action of topical minoxidil in the bald stump-tailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of finasteride, a 5 alpha-reductase inhibitor, on scalp skin testosterone and dihydrotestosterone concentrations in patients with male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapisteride as a Tool for Studying Enzyme Kinetics of 5α-Reductase

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lapisteride (also known as CS-891) is a steroidal dual inhibitor of both isoforms of the 5α-reductase enzyme (SRD5A1 and SRD5A2).[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1] Understanding the kinetic parameters of inhibitors like this compound is crucial for elucidating their mechanism of action and for the development of new and improved therapies.

These application notes provide a framework for utilizing this compound in the study of enzyme kinetics, with a focus on 5α-reductase. Due to the limited availability of specific public kinetic data for this compound, the well-characterized 5α-reductase inhibitor, Finasteride , will be used as an exemplary compound to illustrate the experimental protocols and data analysis. Researchers can adapt these methodologies for their specific investigations with this compound.

Signaling Pathway: Androgen Metabolism

The primary signaling pathway influenced by this compound is the conversion of testosterone to DHT, catalyzed by 5α-reductase. This pathway is critical in androgen-sensitive tissues.

Caption: Androgen metabolism pathway showing the conversion of testosterone to DHT by 5α-reductase and its inhibition by this compound.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from enzyme kinetic studies of 5α-reductase inhibitors. The data presented here for Finasteride and Dutasteride serves as a reference for the types of values researchers would aim to determine for this compound.

Table 1: Inhibitory Potency (IC50) of 5α-Reductase Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Cell Line/Source | Reference |

| Finasteride | 5α-Reductase Type 2 | 4.2 | Recombinant Human | [3] |

| Finasteride | 5α-Reductase Type 1 | 360 | Recombinant Human | [4] |

| Dutasteride | 5α-Reductase Type 1 | 7 | Recombinant Human | [4] |

| Dutasteride | 5α-Reductase Type 2 | 6 | Recombinant Human | [4] |

Table 2: Kinetic Parameters of 5α-Reductase

| Enzyme Source | Substrate | K_m (µM) | V_max (nmol/L/h) | Reference |

| Human Prostate | Testosterone | 0.0339 | - | [5] |

| Human Liver | Testosterone | 0.110 | - | [5] |

| DU-145 Cells | Testosterone | - | 75.55 | [6] |

| LNCaP Cells | Testosterone | - | 29.35 | [6] |

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against 5α-Reductase

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow:

Caption: Workflow for determining the IC50 of a 5α-reductase inhibitor.

Methodology:

-

Enzyme Preparation:

-

Homogenize rat ventral prostates in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose and 1 mM dithiothreitol).[7]

-

Centrifuge the homogenate to obtain the microsomal fraction, which contains the 5α-reductase enzyme.[7]

-

Determine the protein concentration of the microsomal suspension.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the enzyme preparation, NADPH (cofactor), and varying concentrations of this compound (or a vehicle control).

-

Initiate the reaction by adding the substrate, radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).[7]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[7]

-

Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

-

Product Quantification:

-

Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled DHT formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol is used to determine the inhibition constant (Ki) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Logical Relationship for Inhibition Analysis:

Caption: Logical workflow for determining the kinetic mechanism of enzyme inhibition.

Methodology:

-

Experimental Setup:

-

Perform the 5α-reductase assay as described in Protocol 1.

-

Instead of a single substrate concentration, vary the concentration of testosterone across a range (e.g., 0.5 to 10 times the K_m value).

-

For each substrate concentration, perform the assay with several fixed concentrations of this compound (including a zero-inhibitor control).

-

-

Data Collection:

-

Measure the initial reaction velocity (rate of DHT formation) for each combination of substrate and inhibitor concentration.

-

-

Graphical Analysis:

-

Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Competitive Inhibition: The lines will intersect on the y-axis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

Dixon Plot: Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine the Ki.

-

-

Calculation of Ki:

-

The Ki can be calculated from the Lineweaver-Burk or Dixon plots, or by using non-linear regression analysis to fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model. For competitive inhibition, the Cheng-Prusoff equation can also be used if the IC50 and the substrate concentration are known.

-

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 5. A kinetic analysis of the 5 alpha-reductases from human prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Experimental Design for Evaluating Lapisteride Efficacy in Androgenetic Alopecia

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder driven by a genetic predisposition and the action of androgens on hair follicles. The androgen dihydrotestosterone (DHT), converted from testosterone by the enzyme 5α-reductase, is a key factor in the miniaturization of hair follicles, leading to decreased hair density. Lapisteride is a 5α-reductase inhibitor designed to counteract this process by reducing DHT levels. These application notes provide detailed protocols for preclinical efficacy studies of this compound, encompassing both in vitro and in vivo models. The methodologies are designed to deliver robust and reproducible data for the assessment of this compound's potential as a therapeutic agent for androgenetic alopecia.

Mechanism of Action: The Androgen Signaling Pathway in Hair Follicle Miniaturization

In AGA, testosterone freely enters the dermal papilla cells of the hair follicle. Inside the cell, the enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor (AR), causing a conformational change that allows the DHT-AR complex to translocate into the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that lead to the production of factors that negatively regulate hair growth. This process ultimately results in the miniaturization of the hair follicle, a shorter anagen (growth) phase, and the production of finer, shorter hairs. This compound, as a 5α-reductase inhibitor, blocks the conversion of testosterone to DHT, thereby interrupting this cascade and mitigating its effects on the hair follicle.

Figure 1: Androgen Signaling Pathway in Hair Follicle Miniaturization and the Point of Intervention for this compound.

Part 1: In Vitro Efficacy Assessment

5α-Reductase Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of 5α-reductase.

Protocol:

-

Enzyme Preparation:

-

Prepare a crude enzyme extract from rat liver or prostate microsomes, or use commercially available recombinant human 5α-reductase.

-

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5).

-

Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a positive control (e.g., Finasteride or Dutasteride) and a vehicle control (e.g., DMSO).

-

Add the 5α-reductase enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, testosterone (e.g., 5 µM), and the cofactor, NADPH (e.g., 500 µM), to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., 2N NaOH).

-

Quantify the amount of DHT produced using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | IC50 (nM) |

| This compound | [Insert Value] |

| Finasteride (Control) | [Insert Value, e.g., ~5-10] |

| Dutasteride (Control) | [Insert Value, e.g., ~0.1-0.5] |

Table 1: Example Data Table for 5α-Reductase Inhibition Assay.

Human Dermal Papilla Cell (DPC)-Based Assay

This assay assesses the effect of this compound on a cellular level, specifically on the primary target cells in androgenetic alopecia.

Protocol:

-

Cell Culture:

-

Treatment:

-

Seed the DPCs in 24-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound in the presence of testosterone (e.g., 10 nM) for 24-48 hours. Include a vehicle control and a positive control (Finasteride).

-

-

Endpoint Analysis:

-

DHT Measurement: Collect the cell culture supernatant and quantify the DHT levels using an ELISA kit or LC-MS to determine the effect of this compound on cellular 5α-reductase activity.

-

Gene Expression Analysis (qPCR): Extract RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of androgen-responsive genes (e.g., AR, DKK1, TGF-β1) to assess the downstream effects of reduced DHT.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.

-

Data Presentation:

| Treatment (with 10 nM Testosterone) | DHT Production (% of Control) | DKK1 Gene Expression (Fold Change) |

| Vehicle Control | 100 | 1.0 |

| This compound (10 nM) | [Insert Value] | [Insert Value] |

| This compound (100 nM) | [Insert Value] | [Insert Value] |

| Finasteride (100 nM) | [Insert Value, e.g., ~40-50] | [Insert Value, e.g., ~0.6-0.7] |

Table 2: Example Data Table for DPC-Based Assay.

Part 2: In Vivo Efficacy Assessment

Testosterone-Induced Alopecia Model in C57BL/6 Mice

This animal model mimics the androgen-dependent hair loss seen in AGA.[3][4][5]

Protocol:

-

Animal Model:

-

Use male C57BL/6 mice at 6-7 weeks of age (telogen phase of the hair cycle).

-

-

Induction of Alopecia:

-

Synchronize the hair cycle by depilating a defined area on the dorsal skin.

-

Administer testosterone (e.g., 1 mg/mouse/day, subcutaneously) for a specified period (e.g., 21 days) to induce and maintain an androgen-driven inhibition of hair regrowth.

-

-

Treatment Groups:

-

Divide the mice into the following groups (n=8-10 per group):

-

Vehicle Control (topical or oral)

-

This compound (various doses, topical or oral)

-

Positive Control (e.g., topical Minoxidil or oral Finasteride)

-

-

-

Treatment Administration:

-

Administer the treatments daily for the duration of the study (e.g., 21-28 days).

-